molecular formula C24H23ClN4O3 B2812891 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide CAS No. 1170067-03-4

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide

Cat. No.: B2812891
CAS No.: 1170067-03-4
M. Wt: 450.92
InChI Key: PHWBKOSVVDPHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-3-carboxamide derivative featuring a pyridazine core substituted with a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. The compound’s design integrates halogenated aromatic systems (e.g., 4-chlorophenyl) and heterocyclic scaffolds (pyridazine, benzodioxin), which are common in drugs targeting serotonin or adrenergic pathways .

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c25-18-5-3-16(4-6-18)20-8-10-23(28-27-20)29-11-1-2-17(15-29)24(30)26-19-7-9-21-22(14-19)32-13-12-31-21/h3-10,14,17H,1-2,11-13,15H2,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWBKOSVVDPHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridazine and piperidine intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridazine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Structural Analog 1: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)

  • Core Structure : 1,4-dihydropyridine with a thioether-linked 4-methoxyphenylketone group.
  • Key Features :
    • Methoxy substituents on the phenyl ring enhance lipophilicity and metabolic stability.
    • The thioether bridge may improve membrane permeability compared to oxygen or nitrogen analogs.
  • Pharmacological Implications : 1,4-dihydropyridines are classically associated with calcium channel blockade, but the thioether and furyl groups here suggest divergent targets, possibly kinase inhibition or redox modulation .

Structural Analog 2: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257)

  • Core Structure : Similar to AZ331 but substitutes 4-methoxyphenyl with 4-bromophenyl.
  • Key Features :
    • Bromine’s electronegativity and steric bulk may enhance receptor binding affinity compared to methoxy.
    • Increased molecular weight (due to bromine) could reduce bioavailability but improve target specificity.

Target Compound vs. Analogs

Parameter Target Compound AZ331 AZ257
Core Scaffold Pyridazine-piperidine-carboxamide 1,4-dihydropyridine 1,4-dihydropyridine
Aromatic Substituents 4-Chlorophenyl, benzodioxin 4-Methoxyphenyl, 2-methoxyphenyl 4-Bromophenyl, 2-methoxyphenyl
Functional Groups Carboxamide, benzodioxin oxygen ring Thioether, furyl, cyano Thioether, furyl, cyano
Predicted Solubility Moderate (polar carboxamide vs. lipophilic chlorophenyl) Low (high lipophilicity from methoxy and thioether) Very low (bromine increases hydrophobicity)
Potential Targets Serotonin receptors (5-HT), phosphodiesterases Calcium channels, kinases Calcium channels, bromine-associated CNS targets

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Groups : The target compound’s 4-chlorophenyl group may enhance π-π stacking with aromatic residues in target proteins compared to AZ331’s methoxy or AZ257’s bromine .
  • Benzodioxin Moieties : The 2,3-dihydro-1,4-benzodioxin in the target compound is rare in the analogs. This oxygen-rich system could improve solubility and reduce off-target effects compared to sulfur-containing analogs like AZ331/AZ255.
  • Thioether vs. Ether Linkages : AZ331/AZ257’s thioether groups likely increase metabolic stability but may introduce hepatotoxicity risks, whereas the target compound’s ether/amide linkages prioritize safety .

Biological Activity

The compound 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide is a novel synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

PropertyValue
Molecular Formula C19H21ClN4O2
Molecular Weight 364.85 g/mol
IUPAC Name 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide
CAS Number Not specified in current literature

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The key steps include the formation of the pyridazine ring and subsequent functionalization to introduce the piperidine and benzodioxin moieties. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, a study on pyrano[2,3-c]pyrazoles demonstrated their ability to inhibit glioma cell growth through the inhibition of kinases such as AKT2/PKBβ, which is critical in oncogenic signaling pathways . Given the structural similarities, it is hypothesized that 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide may also exhibit similar inhibitory effects against cancer cell lines.

Neuropharmacological Effects

The piperidine ring is associated with various neuropharmacological activities, including potential anxiolytic and antidepressant effects. Compounds containing piperidine derivatives have been reported to modulate neurotransmitter systems, particularly those involving serotonin and dopamine . The specific interactions of this compound with neurotransmitter receptors remain to be elucidated.

Enzyme Inhibition

Preliminary data suggest that compounds similar to this one may exhibit enzyme inhibitory activity. For example, piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s . The potential for this compound to act as an AChE inhibitor warrants further investigation.

Study on Anticancer Activity

In a controlled study involving glioblastoma cell lines, a structurally related compound demonstrated significant inhibition of cell proliferation with an EC50 value in the low micromolar range . This suggests that 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide could potentially be developed as a therapeutic agent against aggressive brain tumors.

Neuroprotective Effects

Another study focused on compounds with piperidine structures reported neuroprotective effects in models of oxidative stress-induced neuronal damage. This indicates that similar compounds might possess protective properties against neurodegeneration .

Q & A

Q. Methodology :

  • Substituent Variation : Modify the 4-chlorophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and compare bioactivity.
  • Core Modifications : Test analogs with pyridine or triazole cores instead of pyridazine.
  • Evaluation Metrics :
    • In vitro assays : IC₅₀ values against target enzymes (e.g., kinases).
    • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Example SAR Table :

Substituent (R)Target Enzyme IC₅₀ (nM)Solubility (µg/mL)
4-Cl12 ± 1.58.2
4-F18 ± 2.110.5
4-OCH₃45 ± 3.815.7

Advanced: What strategies optimize this compound’s bioavailability for in vivo studies?

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the piperidine ring.
  • Prodrug Design : Mask the carboxamide as an ester to enhance membrane permeability.
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
  • Key Tests :
    • Caco-2 permeability assays .
    • Pharmacokinetic (PK) profiling in rodent models .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Variable Control : Standardize assay conditions (e.g., cell lines, incubation time).
  • Mechanistic Validation : Use knockdown (siRNA) or overexpression models to confirm target engagement.
  • Meta-Analysis : Compare data across multiple studies, focusing on dose-response trends and off-target effects .

Advanced: What in vivo models are suitable for evaluating this compound’s efficacy?

  • Cancer Models :
    • Xenografts (e.g., HCT-116 colorectal carcinoma) to assess tumor growth inhibition.
    • PDX (Patient-Derived Xenograft) models for translational relevance.
  • Neurological Models :
    • MPTP-induced Parkinson’s disease in mice for neuroprotective effects.
  • PK/PD Integration : Measure plasma half-life, tissue distribution, and metabolite profiling .

Advanced: How can computational methods enhance understanding of this compound’s mechanism?

  • Molecular Docking : Predict binding modes to kinases (e.g., EGFR, BRAF) using AutoDock Vina.
  • MD Simulations : Analyze stability of ligand-receptor complexes (100 ns simulations in GROMACS).
  • QSAR Modeling : Develop predictive models for toxicity and efficacy using MOE or Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.